N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine
Description
N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine is a synthetic organic compound characterized by a 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one core substituted with a 3-methyl group and a propanoyl-beta-alanine side chain. Its molecular formula is C₂₀H₂₃NO₆ (average mass: ~373.40 g/mol, exact monoisotopic mass: 373.1525 g/mol), with a ChemSpider ID of 2604677 .
Properties
Molecular Formula |
C20H23NO6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]propanoylamino]propanoic acid |
InChI |
InChI=1S/C20H23NO6/c1-11-9-15(26-12(2)19(24)21-8-7-17(22)23)18-13-5-3-4-6-14(13)20(25)27-16(18)10-11/h9-10,12H,3-8H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
NHZGUYBRDIZASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine typically involves multiple steps. One common approach starts with the preparation of 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl, which is then reacted with propanoyl chloride to form the intermediate compound. This intermediate is subsequently reacted with beta-alanine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens or alkylating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | C₂₀H₂₃NO₆ | 373.40 | 3-methyl-6-oxo-benzo[c]chromen, propanoyl-beta-alanine | Carboxylic acid, ether, ketone | High polarity due to carboxylic acid; potential for hydrogen bonding |
| N-{2-[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-beta-alanine () | C₁₉H₂₁NO₆ | 359.38 | 6-oxo-benzo[c]chromen (no 3-methyl) | Carboxylic acid, ether, ketone | Reduced steric hindrance compared to 3-methyl analog; lower molecular weight |
| N,N-Dimethyl-2-[(3-methyl-6-oxo-benzo[c]chromen-1-yl)oxy]acetamide () | C₁₈H₂₁NO₄ | 315.37 | Acetamide linker, dimethylamino group | Amide, ether, ketone | Reduced hydrophilicity (amide vs. carboxylic acid); lower molecular weight |
| Ethyl (3-methyl-6-oxo-benzo[c]chromen-1-yl)oxyacetate () | C₂₃H₂₄O₆ | 408.44 | Phenylacetate ester, ethyl group | Ester, ether, ketone | Increased lipophilicity; bulky aromatic substituent |
| N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-beta-alanine () | C₁₃H₁₁NO₄ | 245.23 | Naphthoquinone core | Carboxylic acid, quinone | Higher electrophilicity (quinone moiety); lower molecular weight |
Physicochemical and Analytical Properties
- Collision Cross-Section (CCS) : The ethyl phenylacetate derivative () exhibits a predicted CCS of 191.7 Ų for [M+H]⁺, suggesting a more compact structure compared to bulkier analogs .
Research Implications
- Drug Design : The beta-alanine carboxylic acid group in the target compound enhances water solubility, making it suitable for aqueous formulations, whereas ester derivatives () may improve membrane permeability .
- Structure-Activity Relationships (SAR) : The 3-methyl group on the benzo[c]chromen core could stabilize hydrophobic interactions in biological targets, a hypothesis requiring further validation .
Biological Activity
N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzo[c]chromen moiety. The molecular formula is , with a molecular weight of approximately 459.4 g/mol. The IUPAC name is:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chromen moiety can bind to enzymes or receptors, modulating their activity through mechanisms such as:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with receptors influencing signaling pathways related to inflammation and neuroprotection.
Antioxidant Activity
Research indicates that derivatives of benzo[c]chromen compounds exhibit significant antioxidant properties. These activities are crucial in mitigating oxidative stress-related diseases.
Neuroprotective Effects
Studies have shown that compounds similar to this compound can cross the blood-brain barrier and provide neuroprotective effects. For instance, Urolithin B, a metabolite of ellagic acid and structurally related compound, has been demonstrated to enhance cognitive function and protect against neurodegenerative diseases .
Anti-inflammatory Properties
The compound may possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This has been observed in various in vitro studies where similar compounds have shown reduced levels of inflammatory markers.
Research Findings and Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
